molecular formula C9H10Br2O B3263124 2,3-Dibromo-3-phenyl-1-propanol CAS No. 36808-12-5

2,3-Dibromo-3-phenyl-1-propanol

Cat. No.: B3263124
CAS No.: 36808-12-5
M. Wt: 293.98 g/mol
InChI Key: QBFQIVMHGSMOJV-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Alcohols in Synthetic Chemistry

Halogenated alcohols, or halohydrins, are a class of organic compounds that feature both a halogen atom and a hydroxyl group. Their importance in synthetic chemistry stems from the dual reactivity imparted by these functional groups. The hydroxyl group can undergo reactions typical of alcohols, such as oxidation and esterification, while the carbon-halogen bond provides a site for nucleophilic substitution or elimination reactions. This bifunctionality makes them versatile building blocks for the synthesis of a wide array of more complex molecules.

Vicinal dihaloalcohols, specifically those with bromine atoms on adjacent carbons (vicinal dibromo-alcohols), are particularly valuable intermediates. The presence of two bromine atoms enhances their utility, offering multiple reaction pathways. For instance, they can be used in the formation of epoxides, diols, and unsaturated compounds. The stereochemistry of the bromine and alcohol groups can also be controlled, leading to the stereoselective synthesis of target molecules, which is crucial in fields like medicinal chemistry. nih.govnih.gov

Significance of 2,3-Dibromo-3-phenyl-1-propanol as a Research Target and Synthetic Intermediate

This compound is a specific vicinal dibromo-alcohol that has garnered attention as a research target and a key synthetic intermediate. The presence of a phenyl group adds another layer of chemical interest, influencing the reactivity of the molecule through electronic and steric effects. youtube.com The phenyl ring can participate in various aromatic substitution reactions and can also stabilize reactive intermediates formed during reactions at the adjacent benzylic position.

As a synthetic intermediate, this compound serves as a precursor for the synthesis of various organic compounds. Its structure allows for the introduction of different functional groups through the selective reaction of the hydroxyl group or the bromine atoms. This makes it a valuable starting material for creating libraries of compounds for drug discovery and materials science. For example, it can be a precursor to phenyl-substituted epoxides, which are important building blocks in the synthesis of pharmaceuticals.

Historical Overview of Research on Brominated Phenylpropanols and Related Structures

Research into brominated phenylpropanols and related structures has a long history, intertwined with the development of fundamental concepts in organic chemistry, such as stereochemistry and reaction mechanisms. Early studies focused on the addition of bromine to unsaturated phenylpropanols, like cinnamic acid, to understand the stereochemical outcome of such reactions. murov.info These investigations were instrumental in establishing the principles of syn- and anti-addition mechanisms. murov.info

Over the years, the focus has shifted towards the synthetic applications of these compounds. For example, the reaction of 2,3-dibromo-3-phenylpropanoic acid, a closely related compound, has been studied to understand elimination reactions leading to the formation of vinyl bromides. chegg.com The development of new synthetic methods, including the use of novel brominating agents and catalysts, has expanded the toolkit for preparing these compounds with high yield and selectivity. prepchem.comorgsyn.org Furthermore, the structural analysis of these molecules using techniques like X-ray crystallography has provided detailed insights into their three-dimensional structures and intermolecular interactions. nih.govresearchgate.net

Scope and Objectives of Academic Inquiry Pertaining to this compound

The primary objectives of academic inquiry into this compound encompass several key areas:

Development of Efficient Synthetic Routes: A major focus is on creating new and improved methods for the synthesis of this compound and its derivatives. This includes exploring different starting materials, reagents, and reaction conditions to maximize yield, purity, and stereoselectivity.

Investigation of Reaction Mechanisms: Researchers are interested in elucidating the detailed mechanisms of reactions involving this compound. This includes studying the kinetics and stereochemistry of its transformations to gain a deeper understanding of its reactivity.

Exploration of Synthetic Applications: A significant area of research is dedicated to utilizing this compound as a building block for the synthesis of novel and valuable organic molecules. This involves exploring its reactivity with a wide range of reagents to create new carbon-carbon and carbon-heteroatom bonds.

Structural and Spectroscopic Characterization: Detailed characterization of this compound and its derivatives using various spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography is crucial for confirming their structures and understanding their physical and chemical properties. nih.govnih.gov

Chemical and Physical Properties of this compound

The following table summarizes some of the key computed and experimental properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₀Br₂O nih.gov
Molecular Weight 293.98 g/mol nih.govcymitquimica.com
IUPAC Name 2,3-dibromo-3-phenylpropan-1-ol nih.gov
XLogP3 2.7 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 3 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-3-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFQIVMHGSMOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 Dibromo 3 Phenyl 1 Propanol

Direct Bromination Approaches to the Propanol (B110389) Backbone

The most common route to 2,3-dibromo-3-phenyl-1-propanol involves the direct addition of bromine across the double bond of an unsaturated phenylpropanol precursor, typically cinnamyl alcohol. This approach is favored for its atom economy and straightforward nature.

Regioselective Bromination of Unsaturated Phenylpropanol Precursors

The addition of bromine to the double bond of cinnamyl alcohol is inherently regioselective, yielding the desired this compound. The electrophilic bromine atom adds to the carbon atom further from the phenyl group, and the bromide ion then attacks the resulting carbocation at the benzylic position. This selectivity is guided by the electronic effects of the phenyl group and the hydroxyl group.

Various brominating agents can be employed to achieve this transformation. For instance, the reaction of cinnamyl alcohol with bromine in a solvent like glacial acetic acid can produce the dibrominated product. nih.gov Similarly, the bromination of allyl alcohol, a related unsaturated alcohol, can be achieved using bromine in carbon tetrachloride or with a tetramethylammonium (B1211777) bromide-bromine adduct. prepchem.com These methods, while effective for the basic structure, often lack stereocontrol.

Stereoselective Bromination Strategies Leading to Diastereomeric Control

Controlling the stereochemistry of the two newly formed chiral centers during bromination is a significant challenge. The direct bromination of cinnamyl alcohol typically results in a mixture of diastereomers. However, methods have been developed to influence the stereochemical outcome.

Catalytic enantioselective dibromination of allylic alcohols, including cinnamyl alcohol, has been achieved using a titanium-based catalyst system. wisc.edu The use of a chiral diol ligand in conjunction with a titanium source allows for the formation of enantioenriched vicinal dibromides. wisc.edunih.gov For example, using (R,R)-TADDOL as a ligand with titanium(IV) isopropoxide and a bromine source can lead to the formation of (-)-2,3-dibromo-3-phenyl-1-propanol with significant enantiomeric excess (ee). wisc.edu The choice of solvent and the stoichiometry of the reagents can influence the degree of enantioselectivity. wisc.edu

Another approach involves the enantioselective bromohydroxylation of cinnamyl alcohols, which can be a stepping stone to the target molecule. This reaction uses a chiral catalyst, such as (DHQD)2PHAL, with a bromine source like N-bromobenzamide and water as a nucleophile, to produce optically active bromohydrins with high enantiomeric excess. nih.govrsc.orgsemanticscholar.orgrsc.orgrsc.org These bromohydrins can then potentially be converted to the dibromo derivative.

Catalytic Systems Employed in Direct Bromination Reactions

As mentioned, catalytic systems are crucial for achieving stereocontrol in the bromination of cinnamyl alcohol. Titanium-based Lewis acids in combination with chiral diol ligands have proven effective for enantioselective dibromination. wisc.edunih.gov The diol acts as a catalyst, and even at substoichiometric loadings, it can induce significant enantioselectivity. wisc.edu

Furthermore, cinchona alkaloid-derived catalysts, such as (DHQD)2PHAL, are highly effective in the asymmetric bromohydroxylation of cinnamyl alcohols. nih.govrsc.orgsemanticscholar.orgrsc.orgrsc.org These catalytic systems often employ an additive, like camphorsulfonic acid (CSA), to enhance their efficacy. nih.govrsc.orgrsc.org The choice of bromine source, such as N-bromobenzamide or N-bromosuccinimide (NBS), and the reaction conditions are critical for achieving high yields and enantioselectivities. nih.govnih.govrsc.orgrsc.org

Table 1: Catalytic Systems for the Stereoselective Bromination of Cinnamyl Alcohol Derivatives

Catalyst System Bromine Source Substrate Product Type Enantiomeric Excess (ee) Reference
Ti(OiPr)₄ / (R,R)-TADDOL Not specified Cinnamyl alcohol Vicinal dibromide up to 43% wisc.edu
Ti(OiPr)₄ / Chiral Diol 9 Not specified Cinnamyl alcohol Vicinal dibromide up to 87% wisc.edu
(DHQD)₂PHAL / (-)-CSA PhCONHBr Cinnamyl alcohols Bromohydrin up to 95% nih.govrsc.orgrsc.org

Indirect Synthetic Pathways and Functional Group Interconversions

Besides direct bromination, this compound can be synthesized through indirect routes that involve the transformation of related molecules.

Conversion from Related Halogenated or Oxygenated Precursors

One plausible indirect route is the conversion from a precursor that already contains some of the required functional groups. For example, a related bromoether can be transformed into the desired bromohydrin. nih.govrsc.org The conversion of a bromohydrin to a dibromo compound would involve the replacement of the hydroxyl group with a bromine atom. This can be achieved using various reagents, such as phosphorus tribromide or hydrobromic acid. orgsyn.org

Another potential precursor is 2,3-dibromo-3-phenylpropanoic acid. prepchem.comresearchgate.net The carboxylic acid group could be reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride to yield this compound.

Multicomponent Reactions Incorporating Bromine and Hydroxyl Functionalities

Multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials to form a single product, offer an efficient approach to complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently described in the provided search results, the principles of MCRs could be applied. For instance, a reaction involving a phenyl-containing component, a source of two bromine atoms, and a formaldehyde (B43269) equivalent could theoretically be devised. Transition metal-catalyzed MCRs, often involving palladium or copper, are particularly powerful for constructing complex molecular architectures. nih.gov

Principles of Sustainable Chemistry in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound aims to mitigate the environmental impact of chemical processes. This involves a holistic approach that evaluates the choice of solvents, the efficiency of the reaction in terms of atom utilization, and the nature of the reagents and catalysts employed.

Solvent-Free and Aqueous Media Synthetic Methods

The use of hazardous organic solvents is a significant concern in chemical synthesis. Consequently, the development of solvent-free methods or the use of water as a reaction medium is a cornerstone of green chemistry.

While specific research on the solvent-free synthesis of this compound is not extensively documented, the bromination of alkenes under solvent-free conditions has been demonstrated with various reagents. These reactions are often facilitated by grinding or gentle heating, which can enhance the reactivity of the reactants in the absence of a solvent.

In contrast, aqueous media offer a promising alternative for the synthesis of this compound. Water is a non-toxic, non-flammable, and inexpensive solvent. Research on the bromohydroxylation of cinnamyl alcohols has shown that the reaction can be effectively carried out in a mixed aqueous-organic solvent system, such as acetonitrile/water. nih.govsemanticscholar.org In one study, the use of N-bromobenzamide as the bromine source in a 10:1 mixture of CH3CN/H2O at reduced temperatures led to the formation of the corresponding bromohydrin in good yield. nih.gov The presence of water not only acts as a solvent but also as a nucleophile in the reaction, leading to the incorporation of a hydroxyl group.

The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can facilitate reactions between water-insoluble organic substrates and water-soluble reagents, potentially enabling the synthesis of this compound in a biphasic aqueous system. researchgate.net

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, where all atoms of the reactants are incorporated into the final product.

The synthesis of this compound from cinnamyl alcohol and a brominating agent can be evaluated for its atom economy. For instance, the reaction of cinnamyl alcohol with molecular bromine (Br₂) to form this compound and a byproduct would have a specific atom economy.

Table 1: Theoretical Atom Economy for the Bromination of Cinnamyl Alcohol

ReactantsProductByproductsAtom Economy (%)
Cinnamyl alcohol (C₉H₁₀O) + Bromine (Br₂)This compound (C₉H₁₀Br₂O)None100%
Cinnamyl alcohol + N-Bromosuccinimide (NBS)This compound + Succinimide (B58015)SuccinimideLower than Br₂

Reaction efficiency is also a critical factor, encompassing not only the chemical yield but also considering other parameters such as reaction time, temperature, and the amount of energy and resources consumed. High-yielding reactions that proceed under mild conditions are hallmarks of an efficient and sustainable process.

Utilization of Environmentally Benign Reagents and Catalysts

The choice of reagents and catalysts plays a crucial role in the environmental footprint of a synthetic process. Traditional bromination often employs molecular bromine, which is highly toxic, corrosive, and volatile. wordpress.com Green chemistry encourages the use of safer alternatives.

Environmentally Benign Brominating Agents:

N-Bromosuccinimide (NBS): NBS is a solid and therefore easier and safer to handle than liquid bromine. wordpress.comcambridgescholars.com It can be used for the bromination of alkenes, including in aqueous systems to form bromohydrins. wikipedia.orgchemicalbook.commasterorganicchemistry.com

Bromide/Bromate (B103136) Couple: A mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an acidic aqueous medium can generate bromine in situ. rsc.org This method avoids the handling of free bromine and uses stable, non-hazardous solid reagents. rsc.org

Hydrogen Peroxide with a Bromide Source: The combination of hydrogen peroxide (H₂O₂) as an oxidant with a bromide salt like KBr or HBr offers a green route for bromination. researchgate.net The primary byproduct in this system is water.

Catalytic Approaches:

The use of catalysts can enhance reaction rates and selectivity, often under milder conditions and with lower waste generation. For the bromination of alkenes, various catalytic systems have been explored. In the context of synthesizing this compound, a catalytic approach to bromohydroxylation has been demonstrated using a chiral amine catalyst ((DHQD)₂PHAL) in the presence of an acid additive. nih.govsemanticscholar.org While the primary goal of this study was enantioselectivity, it highlights the potential for catalytic methods in this transformation.

Enzymatic catalysis represents a frontier in green chemistry. Halogenating enzymes, such as haloperoxidases, can catalyze the halogenation of organic substrates under mild conditions in aqueous environments. nih.gov While specific application to cinnamyl alcohol to produce this compound is a subject for further research, the potential for biocatalytic routes is significant.

Table 2: Comparison of Brominating Reagents

ReagentStateAdvantagesDisadvantages
Bromine (Br₂)LiquidHigh reactivity, 100% atom economy in addition reactionsHighly toxic, corrosive, volatile
N-Bromosuccinimide (NBS)SolidSafer handling, selectiveLower atom economy, produces succinimide waste
NaBr/NaBrO₃SolidIn situ generation of Br₂, stable reagentsRequires acidic conditions
H₂O₂/KBrLiquid/SolidWater as byproduct, safer oxidantMay require a catalyst

Mechanistic Investigations of 2,3 Dibromo 3 Phenyl 1 Propanol Formation and Subsequent Reactivity

Mechanistic Pathways of Vicinal Dibromination Leading to the Compound

The synthesis of 2,3-dibromo-3-phenyl-1-propanol typically involves the electrophilic addition of bromine to the double bond of cinnamyl alcohol. This reaction proceeds through a well-established mechanism involving a cyclic intermediate.

Elucidation of Electrophilic Bromine Addition Mechanisms

The electrophilic addition of bromine to an alkene, such as the vinyl group in cinnamyl alcohol, is a stepwise process. savemyexams.com The electron-rich pi (π) bond of the alkene acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. savemyexams.com This induces a dipole in the otherwise non-polar bromine molecule. savemyexams.com The initial interaction leads to the breaking of the π bond and the formation of new carbon-bromine sigma (σ) bonds. savemyexams.com

The reaction is initiated by the polarization of the bromine molecule as it approaches the high electron density of the carbon-carbon double bond. savemyexams.com The π electrons of the alkene attack the partially positive bromine atom, leading to heterolytic fission of the Br-Br bond. savemyexams.com This results in the formation of a bromide ion and a key intermediate species. savemyexams.com

Role and Stability of Bromonium Ion Intermediates

Rather than forming a discrete carbocation, the reaction proceeds through a more stable, three-membered cyclic intermediate known as a bromonium ion. fiveable.meleah4sci.com In this ion, the bromine atom is bonded to both carbons of the original double bond, and it carries a positive charge. chemguide.co.uk The formation of this bridged ion is a critical feature of the mechanism. leah4sci.com The bromonium ion is more stable than an open-chain carbocation because the octet rule is satisfied for all atoms, although the bromine atom bears a formal positive charge. stackexchange.com

The stability of the bromonium ion can be influenced by the substituents on the alkene. In the case of cinnamyl alcohol, the phenyl group can play a role in stabilizing the intermediate. researchgate.net The subsequent step of the mechanism involves the nucleophilic attack on the bromonium ion. In a non-nucleophilic solvent, the bromide ion would attack. However, in the presence of water, which is often the solvent or a co-solvent in the synthesis of halohydrins, water acts as the nucleophile. leah4sci.comdocbrown.info Water attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge, leading to an anti-addition. fiveable.melibretexts.org This backside attack is responsible for the specific stereochemistry of the resulting dihalide. libretexts.org The attack occurs at the more substituted carbon, following Markovnikov's rule, due to the partial positive charge being better stabilized at that position. leah4sci.comlibretexts.org A final deprotonation of the oxonium ion formed after water's attack yields the final product, this compound. leah4sci.com

Reaction Mechanisms Involving the 1-Propanol (B7761284) Moiety

The hydroxyl group of the 1-propanol moiety in this compound introduces additional avenues for reactivity, influencing subsequent transformations of the molecule.

Nucleophilic Reactivity of the Hydroxyl Group

The hydroxyl group is a nucleophile and can participate in intramolecular reactions. For instance, in the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking one of the adjacent carbon atoms bearing a bromine atom in an intramolecular SN2 reaction. byjus.com This process leads to the formation of an epoxide, with the bromide ion acting as the leaving group. byjus.com The formation of epoxides from halohydrins is a common and synthetically useful transformation. byjus.com

Influence of the Phenyl Group on Reaction Mechanisms and Stereochemistry

The phenyl group attached to the carbon-carbon double bond of the precursor, cinnamyl alcohol, exerts a significant influence on both the reaction mechanism and the stereochemistry of the bromination.

The phenyl group can stabilize the intermediate carbocationic character through resonance. stackexchange.com This stabilization can lead to a more unsymmetrical bromonium ion, with a greater degree of positive charge on the benzylic carbon. researchgate.net This increased carbocationic character at the benzylic position can sometimes lead to a mixture of syn and anti addition products, as the open carbocation allows for attack from either face. youtube.com However, for many simple styrenes, the bridged bromonium ion and anti-addition still dominate. researchgate.net

The stereochemistry of the addition of bromine to alkenes is a well-studied area. For simple alkenes, the reaction is stereospecifically anti, meaning that the two bromine atoms add to opposite faces of the double bond. murov.info This is a direct consequence of the bromonium ion mechanism, where the nucleophile must attack from the side opposite the bromine bridge. youtube.com When the alkene is part of a system like cinnamic acid (a close analog to cinnamyl alcohol), the addition of bromine creates two new stereogenic centers. murov.info The relative orientation of the substituents on these centers (erythro or threo) provides insight into the reaction mechanism. murov.info The presence of the phenyl group can influence the facial selectivity of the initial bromine attack and the subsequent nucleophilic attack, potentially leading to a preference for one diastereomer over the other. reddit.com

Electronic and Steric Effects of the Aromatic Moiety

The phenyl group is a dominant electronic and steric feature in this compound and its precursor, cinnamyl alcohol. Its influence is profoundly felt during the foundational bromination reaction.

The electrophilic addition of bromine to the double bond of cinnamyl alcohol is initiated by the formation of a bromonium ion intermediate. The phenyl group, through its electron-donating character via resonance, can stabilize the developing positive charge in the transition state leading to this intermediate. This stabilization accelerates the rate of electrophilic attack compared to non-aromatic analogs.

The stereochemical outcome of the bromination is a direct consequence of the mechanism. The reaction typically proceeds via an anti-addition pathway, where the two bromine atoms add to opposite faces of the double bond. murov.info This is due to the nucleophilic attack of the bromide ion (or another nucleophile) on the backside of the carbon-bromine bond in the cyclic bromonium ion, leading to the formation of the erythro and threo diastereomers. murov.info

The steric bulk of the phenyl group can also influence the regioselectivity of the nucleophilic attack on the bromonium ion. However, in the case of cinnamyl alcohol, the primary alcohol group at the other end of the double bond also exerts a significant electronic influence, making the C-3 position (benzylic position) more susceptible to nucleophilic attack due to better stabilization of any developing positive charge.

The electronic nature of substituents on the phenyl ring can further modulate the reaction. Electron-donating groups would be expected to enhance the rate of bromination by further stabilizing the bromonium ion, while electron-withdrawing groups would have the opposite effect.

Table 1: Influence of the Phenyl Group on the Bromination of Cinnamyl Alcohol

Feature Electronic Effect Steric Effect Consequence
Phenyl Group Resonance stabilization of the bromonium ion intermediate. Influences the approach of the nucleophile. Increased reaction rate compared to non-aromatic alkenes. Contributes to the stereochemical outcome.

| Substituents on Phenyl Ring | Electron-donating groups increase the reaction rate. Electron-withdrawing groups decrease the reaction rate. | Can influence the ratio of diastereomeric products. | Modulates the reactivity of the aromatic ring and the stability of reaction intermediates. |

Participation in Neighboring Group Effects or Rearrangements

The structure of this compound features groups that can participate in intramolecular reactions, leading to rearrangements and unexpected products under certain conditions. The most significant of these is the phenyl group itself, which can act as a neighboring group. wikipedia.orglibretexts.org

In reactions involving the departure of a leaving group from the C-2 or C-3 position, the phenyl group can participate in a phenomenon known as neighboring group participation (NGP). wikipedia.orglibretexts.orgdalalinstitute.com This involves the π-electrons of the aromatic ring acting as an internal nucleophile to displace the leaving group, forming a bridged intermediate known as a phenonium ion . libretexts.org

The formation of a phenonium ion has several important consequences:

Rate Acceleration: The intramolecular nature of the attack often leads to a significant increase in the reaction rate compared to a similar reaction without the participating group. wikipedia.org

For example, during the solvolysis of a derivative of this compound where one of the bromine atoms is replaced by a good leaving group (like a tosylate), the phenyl group can assist in its departure. The subsequent attack of a solvent molecule on the phenonium ion would lead to the rearranged product.

The hydroxyl group can also potentially act as a neighboring group, particularly if deprotonated to form an alkoxide. This could lead to the formation of an epoxide, which could then undergo further reactions. For instance, treatment of this compound with a base can lead to the formation of an epoxide. nih.gov

Table 2: Potential Neighboring Group Participation in Reactions of this compound Derivatives

Participating Group Intermediate Consequence
Phenyl Group Phenonium Ion Rate acceleration, retention of stereochemistry, potential for rearrangement. wikipedia.orglibretexts.org

| Hydroxyl Group | Epoxide | Formation of a three-membered ether ring, which is susceptible to nucleophilic attack. nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies of 2,3 Dibromo 3 Phenyl 1 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational and Diastereomeric Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Detailed ¹H and ¹³C NMR Assignments for Stereochemical Purity and Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for establishing the basic framework of a molecule. For 2,3-dibromo-3-phenyl-1-propanol, these spectra can confirm the presence of the phenyl group, the propanol (B110389) backbone, and the positions of the bromine atoms. The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom. chegg.comchegg.com The coupling constants (J-values) between adjacent protons are particularly important for determining the relative stereochemistry of the two chiral centers (C2 and C3), which can exist as either erythro or threo diastereomers. chegg.com

A related compound, 2,3-dibromo-3-phenylpropanoic acid, has been studied, and its NMR data can provide insights into what to expect for the propanol analogue. chegg.comchegg.comoxinst.com For instance, the protons on the carbon bearing the phenyl group and the adjacent carbon with a bromine atom typically appear as doublets, and the coupling constant between them is indicative of their dihedral angle, which differs for erythro and threo isomers.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-H~7.2-7.5 (m)128-140
CH(Br)Ph~5.0-5.5 (d)~50-60
CH(Br)CH₂OH~4.0-4.5 (m)~55-65
CH₂OH~3.5-4.0 (m)~60-70
OHVariable-

Note: These are predicted values based on known data for similar structures and are subject to variation based on solvent and specific diastereomer.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Spatial Relationships

Two-dimensional (2D) NMR techniques provide further clarity on the molecular structure by showing correlations between different nuclei. princeton.educreative-biostructure.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to trace the connectivity of the proton network within the molecule. sdsu.edu For this compound, COSY would show correlations between the phenyl protons, the methine protons (CH-Br and CH-Ph), and the methylene (B1212753) protons (CH₂OH), confirming their adjacent relationships. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached. sdsu.edu This is crucial for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule by identifying through-space interactions between specific protons. researchgate.net

Table 2: Expected 2D NMR Correlations for this compound

Technique Correlated Nuclei Information Gained
COSY¹H - ¹HJ-coupling between adjacent protons
HSQC¹H - ¹³C (one bond)Direct C-H connectivity
HMBC¹H - ¹³C (multiple bonds)Long-range C-H connectivity
NOESY¹H - ¹H (through space)Spatial proximity and stereochemistry

Variable Temperature NMR Studies for Dynamic Processes and Rotational Barriers

Variable temperature (VT) NMR studies can provide information about dynamic processes within the molecule, such as the rotation around single bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around bonds may be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is increased, the rotation becomes faster, leading to the coalescence of these signals into a single averaged signal. The analysis of this coalescence behavior can be used to calculate the energy barriers for these rotational processes. For this compound, VT-NMR could be used to study the rotational barriers around the C-C bonds of the propanol chain and the C-Ph bond.

Vibrational Spectroscopic Investigations (FT-IR, Raman) for Functional Group Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their chemical environment. thermofisher.com These techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. sapub.org

Analysis of C-Br and C-O Stretching Frequencies and Their Environmental Sensitivity

The FT-IR and Raman spectra of this compound will exhibit characteristic stretching vibrations for the C-Br and C-O bonds. The C-Br stretching frequencies are typically found in the fingerprint region of the spectrum, generally between 500 and 700 cm⁻¹. The exact position of these bands can be sensitive to the conformation of the molecule and the local electronic environment. The C-O stretching vibration of the primary alcohol group is expected to appear as a strong band in the region of 1000-1260 cm⁻¹. msu.edu The position of this band can also be influenced by hydrogen bonding.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-HStretching (H-bonded)3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=C (aromatic)Stretching1400-1600
C-OStretching1000-1260
C-BrStretching500-700

Probing Intramolecular Hydrogen Bonding Networks and Conformational Preferences

The presence of a hydroxyl group in this compound allows for the possibility of intramolecular hydrogen bonding. This can occur between the hydroxyl proton and one of the bromine atoms or the pi-electron cloud of the phenyl ring. Such interactions can be detected by FT-IR spectroscopy. A broad O-H stretching band in the region of 3200-3600 cm⁻¹ is indicative of hydrogen bonding. msu.edu The extent of the broadening and the shift to lower frequency compared to a free O-H stretch (around 3600 cm⁻¹) can provide information about the strength of the hydrogen bond. By studying the vibrational spectra in different solvents or at different concentrations, it is possible to distinguish between intramolecular and intermolecular hydrogen bonding. These studies, in conjunction with NMR data, can help to build a detailed picture of the preferred conformation of this compound in solution.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural elucidation of organic molecules, offering precise mass measurements that facilitate the determination of elemental compositions and the deduction of fragmentation mechanisms.

While a detailed fragmentation pathway for this compound is not extensively documented in the provided search results, general principles of mass spectrometry allow for the prediction of its behavior. Upon electron ionization, the molecular ion [C₉H₁₀Br₂O]⁺˙ would be formed. Subsequent fragmentation would likely involve the loss of bromine radicals (Br˙), water (H₂O), or the hydroxymethyl group (˙CH₂OH).

A prominent fragmentation pathway for a related compound, 2,3-dibromo-3-phenylpropanoic acid, shows a base peak at m/z 103, with other significant peaks at m/z 77 and 51. nih.gov This suggests that for this compound, fragmentation pathways leading to the formation of the phenyl cation (C₆H₅⁺, m/z 77) and subsequent fragments are highly probable. The cleavage of the C-C bonds in the propanol backbone and the loss of one or both bromine atoms would lead to a cascade of fragment ions, providing a unique fingerprint for the molecule.

A definitive feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). libretexts.org This 1:1 ratio results in a characteristic M+2 peak that is of similar intensity to the molecular ion peak (M).

For a molecule like this compound, which contains two bromine atoms, the isotopic pattern becomes even more pronounced. The mass spectrum will exhibit a triplet of peaks for the molecular ion and any bromine-containing fragments. The relative intensities of these peaks (M, M+2, M+4) will be approximately 1:2:1, confirming the presence of two bromine atoms. numberanalytics.com This isotopic signature is a powerful diagnostic tool for identifying and confirming the structure of poly-brominated compounds. numberanalytics.comresearchgate.net The analysis of these patterns is a standard method in mass spectrometry for determining the number of bromine or chlorine atoms in a molecule. numberanalytics.com

X-ray Crystallographic Studies for Solid-State Molecular Conformation and Packing

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique offers a detailed picture of molecular geometry, conformational preferences, and the intermolecular forces that govern crystal packing.

While the search results provide crystallographic data for related compounds such as 2,3-dibromo-3-phenylpropanoic acid and various substituted phenylpropanone derivatives, specific X-ray crystal structure data for this compound was not found. nih.govresearchgate.netresearchgate.net However, the study of these related structures provides valuable insights.

For instance, in the monoclinic polymorph of 2,3-dibromo-3-phenylpropanoic acid, the aliphatic carbon atoms were found to be disordered. researchgate.net The determination of the absolute configuration of chiral centers, such as C2 and C3 in this compound, is possible through anomalous dispersion effects in X-ray diffraction, typically requiring the presence of a heavy atom like bromine.

The molecular geometry would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. For example, in a related dibromo-phenylpropanone compound, the dihedral angle between the two aromatic rings was determined to be 6.0 (1)°. researchgate.net

The packing of molecules in a crystal is directed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.com In the case of this compound, the hydroxyl group is a potent hydrogen bond donor and acceptor.

Studies on similar molecules highlight the importance of these interactions. For example, in the crystal structure of 2,3-dibromo-3-phenyl-1-(3-phenylsydnon-4-yl)propan-1-one, adjacent molecules are linked by C—H⋯O hydrogen bonds, forming supramolecular chains. nih.gov In a monoclinic polymorph of 2,3-dibromo-3-phenylpropanoic acid, molecules form inversion dimers through O—H⋯O hydrogen bonds, which are further linked by weak C—H⋯Br interactions. researchgate.net

Understanding these non-covalent interactions is a key aspect of crystal engineering, which aims to design and synthesize crystalline materials with desired physical and chemical properties. mdpi.com The presence of both a hydrogen-bond-donating hydroxyl group and bromine atoms capable of halogen bonding suggests that this compound could exhibit a rich and complex supramolecular chemistry.

Computational and Theoretical Studies on 2,3 Dibromo 3 Phenyl 1 Propanol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are employed to determine electron distribution and orbital energies, which are key to predicting chemical reactivity and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. chalcogen.ro DFT calculations are a standard method for determining the energies of these orbitals. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov

For 2,3-Dibromo-3-phenyl-1-propanol, the presence of electronegative bromine atoms, a hydroxyl group, and a phenyl ring influences the electron density distribution. The HOMO is expected to have significant contributions from the phenyl ring's π-system and the lone pairs on the oxygen and bromine atoms. The LUMO is likely to be distributed along the C-Br bonds, representing antibonding orbitals that can accept electrons, leading to bond cleavage.

Table 1: Conceptual DFT-Calculated Electronic Properties This table illustrates the typical data obtained from DFT calculations for a molecule like this compound. Actual values would require specific computation.

ParameterConceptual Value (eV)Significance
EHOMO-Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity.
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity.
HOMO-LUMO Gap (ΔE)-Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. nih.gov

Computational methods, particularly DFT, are widely used to predict spectroscopic data. By calculating the magnetic shielding tensors of atomic nuclei, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be predicted. researchgate.net

These theoretical spectra are invaluable for interpreting experimental data. For instance, calculated vibrational frequencies can be used to assign specific absorption bands in an experimental IR spectrum to particular molecular motions, such as O-H stretching, C-Br stretching, or phenyl ring vibrations. researchgate.net Often, calculated frequencies are scaled by a factor to correct for systematic errors in the computational method and to achieve better agreement with experimental results. researchgate.net While specific calculated spectra for this compound are not detailed in the available literature, this represents a standard approach for its structural elucidation.

Natural Bond Orbital (NBO) analysis is a computational technique that examines the filled and empty orbitals of a molecule to provide a detailed picture of bonding and intramolecular interactions. researchgate.net It interprets the complex molecular wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns closely with Lewis structures. nih.gov

A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified as second-order perturbation energies (E⁽²⁾). These energies measure the stabilization resulting from charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant interactions would include:

Hyperconjugation involving the C-C and C-H sigma bonds donating into adjacent C-Br antibonding orbitals (σ → σ*), which would stabilize the molecule.

Interactions involving the lone pairs (LP) of the oxygen and bromine atoms donating into antibonding orbitals (LP → σ*), which are crucial for understanding conformation and reactivity. researchgate.net

Potential intramolecular hydrogen bonding, viewed as a donor-acceptor interaction between the lone pair of an acceptor atom (like bromine or oxygen) and the antibonding orbital of the O-H bond (LP → σ*O-H). researchgate.net

This analysis also provides the natural atomic charges on each atom, offering a more detailed view of the electron distribution than other methods.

Conformational Analysis and Potential Energy Landscapes

The single bonds within this compound (C1-C2, C2-C3, and C3-Phenyl) allow for rotation, meaning the molecule can exist in various spatial arrangements known as conformations or rotational isomers (rotamers).

Conformational analysis involves mapping the potential energy of the molecule as a function of its torsion angles. By systematically rotating the bonds, a potential energy landscape can be generated. The minima on this surface correspond to stable, low-energy conformers, while the maxima represent high-energy transition states between them.

For this compound, the relative orientation of the large phenyl group, the two bromine atoms, and the hydroxymethyl (-CH₂OH) group will define the different rotamers. The stability of these rotamers is determined by a balance of steric and electronic effects. X-ray crystallography studies of the related compound 2,3-Dibromo-3-phenylpropionic acid show disorder in the solid state, which points to the existence of multiple stable conformations that can co-exist. researchgate.netresearchgate.net It is highly probable that this compound exhibits similar conformational complexity.

The relative stabilities of the different rotamers are governed by specific intramolecular interactions. The most significant of these in this compound are:

Steric Hindrance: Repulsive interactions between bulky groups will destabilize certain conformations. For example, a conformation where the phenyl group is eclipsed with a bromine atom would be energetically unfavorable.

Intramolecular Hydrogen Bonding: A key stabilizing factor is the potential for a hydrogen bond to form between the hydrogen of the hydroxyl group and an acceptor atom. researchgate.net Possible acceptors in the molecule include one of the bromine atoms (O-H···Br) or the π-electron cloud of the phenyl ring (O-H···π). The formation of such a bond creates a cyclic structure that significantly lowers the energy of that specific conformer, making it more stable and more populated at equilibrium.

Computational studies are essential for quantifying the energetic contributions of these different interactions and predicting the most stable three-dimensional structure of the molecule.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights into mechanisms and energetics that are often difficult to probe experimentally. For this compound, computational modeling can elucidate the pathways of its formation, particularly the bromination of cinnamyl alcohol, and predict its reactivity with various reagents.

Computational Elucidation of Bromination Mechanisms and Energetics

The formation of this compound from cinnamyl alcohol via electrophilic addition of bromine is a key reaction for which computational studies can provide a detailed mechanistic understanding. While specific computational studies on the bromination of cinnamyl alcohol leading to this compound are not extensively documented in publicly available literature, the general mechanism of bromine addition to alkenes is well-established and can be modeled computationally.

The reaction is believed to proceed through a multi-step mechanism, initiated by the electrophilic attack of the bromine molecule on the electron-rich double bond of cinnamyl alcohol. This leads to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion on one of the carbon atoms of the bromonium ion ring results in the formation of the dibrominated product.

Computational studies, typically employing Density Functional Theory (DFT) methods, can model this reaction pathway. Key aspects that can be investigated include:

Transition State Geometries: The geometry of the transition state for the formation of the bromonium ion and for its subsequent opening by the bromide ion can be calculated. These transition states represent the highest energy points along the reaction coordinate.

Stereoselectivity: The anti-addition of bromine is typically observed experimentally. Computational modeling can explain this stereoselectivity by comparing the activation barriers for the syn- and anti-addition pathways. The anti-pathway, where the bromide ion attacks from the opposite face of the bromonium ion, is generally found to have a lower activation energy.

A plausible reaction energy profile for the bromination of cinnamyl alcohol, based on general principles of electrophilic addition, is presented below. The specific energy values would require dedicated computational studies.

Reaction StepDescriptionEstimated Relative Energy (kcal/mol)
1. Reactants Cinnamyl alcohol + Br₂0
2. Transition State 1 (TS1) Formation of the bromonium ion+10 to +15
3. Intermediate Cyclic bromonium ion+5 to +10
4. Transition State 2 (TS2) Nucleophilic attack by Br⁻+8 to +13
5. Products This compound-15 to -25

Theoretical Prediction of Reactivity Towards Different Reagents

Theoretical methods can also be used to predict the reactivity of this compound towards various reagents. By analyzing the electronic structure of the molecule, it is possible to identify sites that are susceptible to nucleophilic or electrophilic attack.

Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule. Regions of negative electrostatic potential are indicative of nucleophilic sites (e.g., the oxygen atom of the hydroxyl group), while regions of positive potential suggest electrophilic sites (e.g., the carbon atoms bonded to the bromine atoms).

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO indicates regions from which electrons are most likely to be donated (nucleophilic character), while the LUMO shows regions where electrons are most likely to be accepted (electrophilic character). For this compound, the LUMO is expected to be localized around the C-Br bonds, indicating that these are the most likely sites for nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within a molecule. They can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Based on these theoretical considerations, the following reactivity patterns for this compound can be predicted:

Reagent TypePredicted Reaction Site on this compoundExpected Product Type
Nucleophile (e.g., OH⁻, CN⁻) Carbon atoms bonded to bromineSubstitution or elimination products
Base (e.g., t-BuOK) Protons on the carbon atoms adjacent to the C-Br bondsElimination products (alkenes)
Electrophile (e.g., H⁺) Oxygen atom of the hydroxyl groupProtonated alcohol, leading to potential dehydration

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide insights into static molecular properties and reaction pathways, molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Investigation of Dynamic Conformation in Solution

This compound possesses several rotatable bonds, leading to a large number of possible conformations. The relative stability of these conformers can be influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and a bromine atom, and steric hindrance.

MD simulations can be employed to explore the conformational landscape of this compound in solution. By simulating the motion of the molecule over nanoseconds or even microseconds, it is possible to:

Identify Stable Conformers: The simulation trajectory can be analyzed to identify the most frequently occurring conformations, which correspond to the most stable conformers in a given solvent.

Determine Conformational Free Energies: The relative populations of different conformers can be used to calculate the free energy differences between them, providing a thermodynamic ranking of their stability.

Analyze Conformational Transitions: The simulations can reveal the pathways and timescales of transitions between different conformations, providing insights into the flexibility of the molecule.

A hypothetical table summarizing the relative populations of key conformers of this compound in a non-polar solvent, as might be obtained from an MD simulation, is shown below.

Conformer DescriptionDihedral Angle (C-C-C-O)Dihedral Angle (Br-C-C-Br)Relative Population (%)
Anti-Gauche ~180°~60°45
Gauche-Anti ~60°~180°30
Gauche-Gauche ~60°~60°15
Other --10

Analysis of Solvent Effects on Compound Stability and Reactivity

The solvent environment can have a profound impact on the stability and reactivity of a molecule. MD simulations explicitly include solvent molecules, allowing for a detailed analysis of solute-solvent interactions.

For this compound, key solvent effects that can be investigated using MD simulations include:

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). This can reveal specific interactions, such as hydrogen bonding between the hydroxyl group and protic solvent molecules, or interactions between the phenyl ring and aromatic solvents.

Solvent Effects on Conformation: The conformational equilibrium of this compound can be significantly altered by the solvent polarity. In polar solvents, conformations with a larger dipole moment may be stabilized. MD simulations in different solvents can quantify these shifts in conformational populations.

Solvent Effects on Reactivity: By analyzing the solvent structure around the reactive sites of the molecule, MD simulations can provide insights into how the solvent might influence reaction rates. For example, the accessibility of a nucleophile to the carbon atoms bearing the bromine atoms can be affected by the organization of the surrounding solvent molecules.

The following table illustrates how the relative stability of two hypothetical conformers of this compound might change with solvent polarity, as could be predicted from MD simulations.

SolventDielectric ConstantRelative Free Energy (Conformer A - Conformer B) (kcal/mol)
Hexane 1.9+1.5
Dichloromethane 9.1+0.2
Methanol 32.7-1.0

Reactivity Profiles and Transformative Chemistry of 2,3 Dibromo 3 Phenyl 1 Propanol

Nucleophilic Substitution Reactions of the Bromine Centers

The presence of two electrophilic carbon centers bonded to bromine atoms makes 2,3-Dibromo-3-phenyl-1-propanol a substrate for various nucleophilic substitution reactions. The specific pathway and products are highly dependent on the reaction conditions and the nature of the nucleophile.

Stereochemical Course of Substitution (SN1 vs. SN2 pathways)

The substitution mechanisms at the two stereogenic centers, C2 and C3, are influenced by different electronic and steric factors.

Substitution at C3 (Benzylic Position): The bromine at C3 is at a benzylic position, meaning it is directly attached to a carbon that is bonded to a phenyl ring. This position is highly susceptible to SN1 reactions . ucalgary.ca The departure of the bromide ion results in a secondary benzylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge can be delocalized into the adjacent benzene (B151609) ring. Consequently, reactions in polar protic solvents (like water, alcohols, or acetic acid), which can solvate and stabilize the carbocation and the leaving group, strongly favor the SN1 pathway. stackexchange.comncert.nic.in An SN1 reaction at a stereocenter typically leads to racemization, producing a mixture of stereoisomers.

Substitution at C2: The bromine at C2 is on a standard secondary alkyl carbon. While SN1 reactions are possible, they are less favored than at the benzylic C3 position due to the lack of resonance stabilization for a carbocation at C2. Therefore, this center is more likely to react via an SN2 mechanism , especially with strong, non-bulky nucleophiles. byjus.com The SN2 pathway involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the C2 center.

The competition between SN1 and SN2 pathways is a critical aspect of the reactivity of benzyl (B1604629) halides. ucalgary.ca For secondary benzylic halides, SN1 pathways are common, but strong nucleophiles can promote SN2 reactions. quora.comlibretexts.org The choice of solvent also plays a crucial role; polar aprotic solvents (like acetone (B3395972) or DMSO) tend to favor SN2 reactions, whereas polar protic solvents favor SN1. stackexchange.comrsc.org

Intramolecular Cyclization Reactions to Form Heterocycles

The hydroxyl group (-OH) at C1 of this compound can act as an internal nucleophile, leading to the formation of heterocyclic compounds, specifically epoxides. This type of reaction is an intramolecular variation of the Williamson ether synthesis. youtube.comyoutube.com

In the presence of a strong, non-nucleophilic base (e.g., sodium hydride, NaH), the alcohol is deprotonated to form a more potent nucleophile, an alkoxide ion. chemistrysteps.comchegg.com This alkoxide can then attack one of the electrophilic carbons bearing a bromine atom in an intramolecular SN2 reaction.

Epoxide Formation: Attack of the C1-alkoxide on the adjacent C2 carbon results in the displacement of the bromide ion and the formation of a three-membered ring, an epoxide. chegg.comyoutube.com This reaction is generally rapid and efficient because the nucleophile and electrophile are in close proximity within the same molecule. youtube.com For the backside attack required by the SN2 mechanism to occur, the reacting groups (the alkoxide and the bromine) must adopt an anti-periplanar conformation. chemistrysteps.com The product of this cyclization would be a phenyl-substituted epoxy propanol (B110389). The synthesis of various epoxides from halohydrins is a well-established method. researchgate.netjsynthchem.comnih.gov

The formation of a four-membered oxetane (B1205548) ring via attack at C3 is also theoretically possible but is generally less favored than the formation of the three-membered epoxide ring due to ring strain considerations.

Effects of Nucleophile and Solvent on Reaction Rates and Selectivity

The outcome of nucleophilic substitution reactions on this compound is highly sensitive to the choice of nucleophile and solvent.

FactorEffect on SN1 PathwayEffect on SN2 PathwayLikely Outcome for this compound
Nucleophile Strength Rate is independent of the nucleophile's strength or concentration. Weak nucleophiles (H₂O, ROH) are sufficient. stackexchange.comchemistrysteps.comRate is directly proportional to the strength and concentration of the nucleophile. Requires strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻). byjus.comStrong nucleophiles will favor SN2 at C2. Weak nucleophiles in a protic solvent will favor SN1 at the benzylic C3.
Solvent Polarity Favored by polar protic solvents (e.g., water, ethanol) that stabilize the carbocation intermediate and the leaving group. rsc.orglibretexts.orgFavored by polar aprotic solvents (e.g., acetone, DMSO) that solvate the cation but not the nucleophile, enhancing its reactivity.SN1 at C3 is enhanced in ethanol/water. SN2 at C2 is more likely in acetone.
Steric Hindrance Favored at more substituted carbons that form more stable carbocations (e.g., tertiary, benzylic). ncert.nic.inDisfavored by steric hindrance. The order of reactivity is primary > secondary >> tertiary. byjus.comThe benzylic C3 is sterically accessible for SN1. The secondary C2 is accessible for SN2 by less bulky nucleophiles.
Base as Nucleophile Strong, concentrated bases can also promote competing elimination (E1) reactions. wikipedia.orgStrong, sterically hindered bases (e.g., t-BuOK) will favor elimination (E2) over substitution. wikipedia.orgUse of strong bases like alkoxides will likely lead to elimination reactions instead of substitution.

Elimination Reactions Leading to Olefinic Products

In the presence of a base, this compound can undergo elimination reactions (dehydrobromination) to form alkenes. This process involves the removal of a hydrogen atom and a bromine atom from adjacent carbons. byjus.com

Dehydrobromination Pathways (E1 vs. E2 Mechanisms)

Similar to substitution reactions, elimination can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). wikipedia.orgbyjus.com

E2 Mechanism: This is a one-step, concerted process where the base removes a proton, and the leaving group departs simultaneously to form a double bond. chemistrysteps.com The E2 reaction requires a strong base (e.g., alkoxides like EtO⁻ or t-BuOK) and exhibits second-order kinetics. libretexts.orgmasterorganicchemistry.com A key requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being removed and the leaving group. wikipedia.org Given the two bromine atoms, a double elimination to form an alkyne is a possible outcome with a very strong base like sodium amide (NaNH₂). masterorganicchemistry.comlibretexts.org

E1 Mechanism: This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, which is then deprotonated by a weak base to form the alkene. chemistrysteps.com The E1 reaction rate depends only on the substrate concentration (first-order kinetics) and is favored by conditions that stabilize carbocations: a good leaving group, a highly substituted substrate, and a polar protic solvent. libretexts.orgmasterorganicchemistry.com For this compound, the benzylic bromine at C3 is particularly susceptible to leaving, forming a resonance-stabilized benzylic carbocation, making the E1 pathway competitive, especially with weak bases. masterorganicchemistry.com

The choice between E1 and E2 is primarily dictated by the strength of the base. Strong bases favor E2, while weak bases favor E1. chemistrysteps.comlibretexts.org

Formation of Styrene (B11656) Derivatives and Related Unsaturated Compounds

Dehydrobromination of this compound leads to the formation of unsaturated products, primarily derivatives of styrene.

Single Elimination: Treatment with one equivalent of a base can lead to the elimination of one molecule of HBr. Elimination involving the C3 bromine and the C2 hydrogen would yield 2-bromo-3-phenyl-2-propen-1-ol . This product retains one bromine atom and is a vinylic halide. Vinylic halides are generally less reactive towards subsequent elimination than alkyl halides. stackexchange.com

Double Elimination: The use of excess strong base, such as sodium amide (NaNH₂) or hot potassium hydroxide (B78521) (KOH), can induce a second elimination reaction. libretexts.orgopenstax.org Starting from the vicinal dibromide, the first elimination yields a vinylic bromide intermediate. A second, more vigorous elimination then removes HBr from the vinylic halide to form an alkyne. masterorganicchemistry.comstackexchange.com In this case, the final product would be phenylpropynol . The dehydrobromination of a related compound, styrene dibromide (1,2-dibromo-1-phenylethane), to form phenylacetylene (B144264) is a well-documented transformation. chegg.com

The regioselectivity of elimination, particularly under E2 conditions, is governed by Zaitsev's rule (favoring the more substituted, thermodynamically stable alkene) and Hofmann's rule (favoring the less substituted alkene, often with a bulky base). In the case of this molecule, the presence of the phenyl group will strongly influence the stability and likely formation of conjugated double bonds. For instance, dehydrobromination of bromostyrene isomers has been studied to understand the mechanisms leading to phenylacetylene. lookchem.com

Reactions Involving the Hydroxyl Group

The primary alcohol moiety in this compound is a key site for various chemical transformations, including oxidation, esterification, and etherification.

Oxidation Reactions to Carbonyl Compounds (Aldehydes or Carboxylic Acids)

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the chosen reagent and reaction conditions. libretexts.org For the conversion of a primary alcohol to an aldehyde, milder oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid. libretexts.org Pyridinium chlorochromate (PCC) is a classic reagent for this purpose, selectively oxidizing primary alcohols to aldehydes. libretexts.org Another modern and often more efficient reagent is the Dess-Martin periodinane (DMP), which offers advantages such as higher yields and less stringent reaction conditions. libretexts.org

To achieve the complete oxidation of the primary alcohol in this compound to a carboxylic acid, stronger oxidizing agents are necessary. organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO4), or chromic acid (H2CrO4), generated in situ from sodium or potassium dichromate and sulfuric acid, are commonly used for this transformation. libretexts.orgorganic-chemistry.org The reaction with H₅IO₆ catalyzed by PCC has also been reported for the preparation of carboxylic acids from primary alcohols. organic-chemistry.org

Table 1: Oxidation Reactions of Primary Alcohols

Starting Material Product Reagent(s) Reaction Type
Primary AlcoholAldehydePyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)Partial Oxidation
Primary AlcoholCarboxylic AcidPotassium permanganate (KMnO4) or Chromic acid (H2CrO4)Complete Oxidation

Esterification and Etherification Reactions at the Alcohol Moiety

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) in the presence of an acid catalyst. This reaction results in the formation of the corresponding ester.

Similarly, etherification can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction to form an ether. The reactivity in Sₙ2 reactions is sensitive to steric hindrance. byjus.com

Rearrangement Reactions and Skeletal Transformations

The presence of vicinal bromine atoms and a hydroxyl group in this compound creates the potential for various rearrangement reactions, leading to significant changes in the carbon skeleton.

Pinacol-Type Rearrangements (if applicable to dibromohydrins)

The classic pinacol (B44631) rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol (a vicinal diol) to a carbonyl compound. masterorganicchemistry.comwikipedia.orgbyjus.com The mechanism proceeds through the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-alkyl or aryl shift to the carbocation center. masterorganicchemistry.combyjus.com The stability of the resulting carbocation often dictates which group migrates. wikipedia.org Phenyl groups, due to their ability to stabilize a positive charge through resonance, have a high migratory aptitude. wikipedia.orglibretexts.org

Other Carbon Skeleton Reorganizations Induced by Bromine or Hydroxyl Groups

The bromine atoms in this compound can influence skeletal reorganizations. For instance, treatment of the related compound, 2,3-dibromo-3-phenylpropanoic acid, with a base like potassium carbonate can lead to an elimination reaction to form 1-bromo-2-phenylethene. chegg.comoxinst.com This reaction proceeds via an E1 or E2 mechanism depending on the solvent. chegg.comoxinst.com

Furthermore, the participation of neighboring groups, such as a phenyl ring, can lead to the formation of intermediates like a phenonium ion, influencing the stereochemical outcome of reactions. In systems with similar functionalities, fragmentation reactions, such as the Grob fragmentation, can occur if the stereochemical requirements are met, leading to the cleavage of carbon-carbon bonds.

Stereochemical Aspects of Reactivity and Product Formation

The presence of two chiral centers in this compound (at C2 and C3) means that its reactions can be highly dependent on and can result in specific stereochemical outcomes. The addition of bromine to trans-cinnamic acid, a precursor to a similar compound, 2,3-dibromo-3-phenylpropanoic acid, typically proceeds via anti-addition. murov.infoodinity.com This results in the formation of specific diastereomers. murov.info

The stereochemistry of the starting material plays a crucial role in determining the product of a reaction. Stereospecific reactions are those where different stereoisomeric reactants give different stereoisomeric products. For example, in E2 elimination reactions, an anti-periplanar arrangement of the departing proton and leaving group is generally required, leading to specific alkene stereoisomers depending on the diastereomer of the starting material.

In reactions involving nucleophilic substitution, the mechanism (Sₙ1 or Sₙ2) will dictate the stereochemical outcome. Sₙ2 reactions proceed with an inversion of configuration at the chiral center, while Sₙ1 reactions, which proceed through a planar carbocation intermediate, typically lead to a racemic mixture of products. byjus.com The steric hindrance around the reaction center can significantly influence the rate of Sₙ2 reactions. byjus.com

Diastereoselectivity in Subsequent Reactions and Derivatizations

The reactivity of this compound is significantly influenced by the spatial arrangement of the atoms, particularly the two stereogenic centers at positions C2 and C3. The bromination of the precursor, (E)-cinnamyl alcohol, typically proceeds via an anti-addition mechanism. This stereospecificity leads to the formation of a pair of enantiomers known as the erythro diastereomer, specifically the (2R,3S) and (2S,3R) enantiomers. Conversely, syn-addition would result in the threo diastereomers, (2R,3R) and (2S,3S). murov.info The fixed relative stereochemistry of the erythro and threo isomers plays a crucial role in directing the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselectivity.

In such derivatizations, the existing chiral centers influence the formation of new stereocenters, often favoring the formation of one diastereomer over another. This control is dictated by steric and electronic factors imposed by the pre-existing stereochemical arrangement.

A notable example of diastereoselectivity is observed in the elimination reactions of related compounds like 2,3-dibromo-3-phenylpropanoic acid. Studies on the dehydrobromination of this acid to form 1-bromo-2-phenylethene have shown that the stereochemical outcome is dependent on the reaction conditions, such as the solvent used. For instance, performing the elimination reaction in acetone can yield almost exclusively the cis isomer of the product, while using water as a solvent leads to a mixture where the trans isomer predominates. oxinst.com This demonstrates that the specific diastereomer of the starting material, under defined conditions, preferentially forms one geometric isomer of the product over the other.

While specific data on the diastereoselective derivatization of this compound is limited in publicly accessible literature, the principles can be extrapolated from similar systems. For example, in reactions involving the hydroxyl group, such as etherification or esterification, the stereochemistry at C2 and C3 can influence the approach of reagents, potentially leading to different reaction rates or product distributions for the erythro and threo isomers. Similarly, in reactions that create a new stereocenter, the existing configuration will energetically favor a specific transition state, resulting in a diastereomerically enriched product.

The table below summarizes the expected primary diastereomers from the bromination of (E)-cinnamyl alcohol and the potential for diastereoselective outcomes in subsequent reactions.

Starting MaterialBromination MechanismPrimary Product DiastereomerSubsequent Reaction TypeExpected Outcome
(E)-Cinnamyl Alcoholanti-additionerythro-(this compound)EliminationPreferential formation of one geometric isomer (e.g., cis or trans alkene)
(E)-Cinnamyl Alcoholsyn-additionthreo-(this compound)CyclizationFormation of a cyclic ether with a specific relative stereochemistry
(Z)-Cinnamyl Alcoholanti-additionthreo-(this compound)Nucleophilic SubstitutionDiastereomerically enriched product due to steric hindrance from existing substituents

Enantioselective Transformations of Chiral Derivatives

Enantioselective transformations involve the conversion of a chiral starting material into a chiral product where the stereochemistry of the starting material dictates the stereochemistry of the product. This is a cornerstone of modern asymmetric synthesis, allowing for the creation of complex molecules with precise three-dimensional structures. Chiral, non-racemic derivatives of this compound serve as valuable building blocks in what is known as chiral pool synthesis. researchgate.net

The first step in utilizing these derivatives is often their preparation in an enantiomerically pure or enriched form. This can be achieved through various methods, including the resolution of a racemic mixture. For instance, in a process analogous to the preparation of optically active 2,3-dibromo-1-propanol (B41173), the racemic amine precursor could be treated with a chiral acid to form diastereomeric salts. osti.gov These salts, possessing different physical properties, can then be separated by fractional crystallization. Subsequent chemical modification would then yield the enantiomerically pure derivative of this compound.

Once an enantiomerically pure derivative is obtained, it can be used in a variety of transformations to generate new chiral molecules. The inherent chirality of the starting material guides the stereochemical course of the reaction, leading to an enantiomerically enriched product. For example, the stereoselective synthesis of chiral 3-aryl-1-alkynes has been demonstrated using optically active bromoallenes, which share structural similarities with the dibromo-alkane system. researchgate.net In such reactions, the pre-existing stereocenter directs the approach of the incoming reagent, resulting in the formation of a new stereocenter with a specific configuration.

Another powerful strategy involves biocatalysis. Enzymes, being inherently chiral, are highly effective at distinguishing between enantiomers and catalyzing reactions with high enantioselectivity. For example, reductases have been used for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol from the corresponding ketone with excellent enantiomeric excess. While not a direct derivative, this illustrates how a prochiral center near a phenyl and alkyl chain can be stereoselectively transformed. Similarly, a chiral derivative of this compound could be selectively modified by an appropriate enzyme, such as a lipase (B570770) for enantioselective acylation or deacylation, to yield a highly enantioenriched product.

The table below outlines conceptual enantioselective transformations using chiral derivatives of this compound.

Chiral Starting MaterialTransformation TypeChiral Reagent/CatalystProduct ClassSignificance
(2R,3S)-2,3-Dibromo-3-phenyl-1-propanolNucleophilic Substitution (at C1)Achiral NucleophileChiral Ether/EsterTransfer of chirality to a new functionalized molecule.
(2R,3S)-2,3-Dibromo-3-phenyl-1-propanolOxidation of HydroxylChiral Oxidizing AgentChiral Aldehyde/Carboxylic AcidCreation of a new chiral center or preservation of existing chirality in a new oxidation state.
Racemic this compoundKinetic ResolutionEnzyme (e.g., Lipase)Enantioenriched Alcohol and EsterEfficient separation of enantiomers for use in further synthesis.

These examples underscore the utility of chiral derivatives of this compound as versatile intermediates in the stereocontrolled synthesis of complex organic molecules.

Applications of 2,3 Dibromo 3 Phenyl 1 Propanol As a Synthetic Building Block

Precursor to Epoxides and Other Cyclic Ethers

The conversion of halohydrins to epoxides is a fundamental transformation in organic chemistry, and 2,3-Dibromo-3-phenyl-1-propanol, as a bromohydrin derivative, is a prime candidate for this reaction. The process involves an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation, acts as a nucleophile, displacing one of the adjacent bromide ions to form the three-membered epoxide ring. organicchemistrytutor.commasterorganicchemistry.comucalgary.ca

Regioselective Epoxide Formation from Halohydrins

The formation of an epoxide from a halohydrin is inherently regioselective. In the case of this compound, the hydroxyl group is at the C1 position. Deprotonation by a base creates an alkoxide that can then attack the adjacent carbon bearing a bromine atom (C2). This intramolecular SN2 reaction results in the formation of a single regioisomer of the epoxide, 2-bromo-3-phenyloxirane. organicchemistrytutor.comucalgary.ca The regioselectivity is dictated by the proximity of the reacting groups within the same molecule.

The efficiency and regioselectivity of epoxide formation can be influenced by the choice of base and reaction conditions. masterorganicchemistry.com While strong bases like sodium hydroxide (B78521) are commonly used, the reaction can also be catalyzed by enzymes such as halohydrin dehalogenases, which can exhibit high regioselectivity. nih.gov

Stereocontrol in Epoxide Synthesis from Diastereomeric Precursors

The synthesis of this compound can result in the formation of different diastereomers due to the presence of two chiral centers at C2 and C3. The stereochemistry of the starting halohydrin plays a crucial role in determining the stereochemistry of the resulting epoxide. khanacademy.orgyoutube.com

The intramolecular SN2 reaction proceeds via a backside attack, leading to an inversion of configuration at the carbon atom where the substitution occurs. masterorganicchemistry.com For the cyclization to happen, the molecule must adopt a conformation where the nucleophilic oxygen and the leaving group (bromide) are in an anti-periplanar arrangement. ucalgary.ca This stereochemical requirement means that different diastereomers of the starting material will lead to different stereoisomers of the epoxide product. Careful control over the synthesis of the diastereomeric precursors allows for the stereoselective synthesis of specific epoxide isomers.

Intermediate in the Synthesis of Substituted Styrenes and Cinnamic Acid Derivatives

Elimination reactions of this compound and its derivatives provide a pathway to various substituted styrenes and cinnamic acid derivatives, which are important precursors in medicinal chemistry and material science.

Access to Functionalized Aromatic Alkenes via Elimination Reactions

Treatment of this compound with a base can induce the elimination of hydrogen bromide (HBr) to form an alkene. Depending on the reaction conditions and the specific isomer of the starting material, different elimination products can be obtained. For instance, the elimination of HBr from 2,3-dibromo-3-phenylpropanoic acid, a closely related compound, can yield β-bromostyrene. chegg.comoxinst.com The choice of solvent can influence the stereochemical outcome of the elimination, with different solvents favoring the formation of either the cis or trans isomer of the product. oxinst.comchegg.com

Synthesis of Stilbenes and Analogues for Material Science Applications

Stilbenes, which are 1,2-diphenylethylenes, and their derivatives are of significant interest in material science due to their unique photophysical properties. wiley-vch.de While not a direct precursor, the synthetic principles involving elimination reactions of phenyl-substituted dihalides can be extended to the synthesis of stilbene-like structures. The core strategy often involves the formation of a carbon-carbon double bond through elimination or coupling reactions. nih.gov For example, derivatives of this compound could potentially be used in palladium-catalyzed coupling reactions to construct the stilbene (B7821643) backbone. wiley-vch.de

Role in the Construction of Halogenated Heterocycles

Halogenated heterocyclic compounds are a significant class of molecules in medicinal chemistry and materials science. nih.govsigmaaldrich.com The presence of bromine atoms in this compound makes it a potential starting material for the synthesis of halogenated heterocycles. The bromine atoms can act as leaving groups in nucleophilic substitution reactions or participate in cyclization reactions to form various ring systems. smolecule.com For instance, reactions with dinucleophiles could lead to the formation of six-membered heterocyclic rings containing one or more heteroatoms.

The synthesis of halogenated heterocycles often involves the reaction of a halogenated precursor with a suitable cyclizing agent. nih.gov While specific examples directly utilizing this compound for this purpose are not extensively documented in the provided search results, its structure suggests its potential as a building block in this area of synthetic chemistry.

Synthesis of Oxygen-Containing Heterocyclic Rings

Oxygen-containing heterocycles are prevalent structural motifs in numerous natural products and biologically active compounds, making their synthesis a significant focus in organic chemistry. nih.govpku.edu.cnnih.gov this compound can be a key starting material for the formation of such rings.

The presence of a hydroxyl group and vicinal bromine atoms in this compound allows for intramolecular cyclization reactions to form oxygen-containing heterocyclic rings. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then displace one of the adjacent bromine atoms in an intramolecular Williamson ether synthesis, leading to the formation of an epoxide ring. The stereochemistry of the starting material will influence the stereochemistry of the resulting epoxide.

Further reactions can lead to the formation of other oxygen-containing heterocycles. For instance, derivatives of this compound can be used in the synthesis of furans. A related compound, 2,3-dibromo-1-(phenylsulfonyl)-1-propene, has been utilized to create 2-alkyl-4-[(phenylsulfonyl)methyl]furans. orgsyn.org While not directly starting from this compound, this demonstrates the utility of the dibromo-propyl backbone in constructing furan (B31954) rings. The general strategy involves the reaction of the dibrominated compound with a 1,3-dicarbonyl compound in the presence of a base. orgsyn.org

The synthesis of various oxygen-containing heterocycles, such as tetrahydrofurans and γ-butyrolactones, often involves intramolecular cyclization strategies. pku.edu.cn Although direct examples starting from this compound are not extensively documented in readily available literature, its structure suggests potential for such transformations. For example, conversion of the primary alcohol to a more potent nucleophile or modification of the reaction conditions could potentially lead to the formation of five-membered or six-membered rings.

Potential for Nitrogen- or Sulfur-Containing Ring Formation

The electrophilic nature of the carbon atoms bearing the bromine atoms in this compound makes them susceptible to nucleophilic attack by heteroatoms other than oxygen, such as nitrogen and sulfur. This reactivity opens pathways for the synthesis of nitrogen- and sulfur-containing heterocyclic compounds. mdpi.comresearchgate.net

Nitrogen-Containing Rings:

The reaction of this compound with primary or secondary amines could lead to the formation of nitrogen-containing heterocycles. The initial step would likely involve the nucleophilic substitution of one of the bromine atoms by the amine. Subsequent intramolecular cyclization, where the nitrogen atom attacks the remaining carbon-bromine bond, would result in the formation of a heterocyclic ring, such as an aziridine (B145994) or a larger ring depending on the reaction conditions and the nature of the amine. The primary alcohol group could also participate in the reaction, potentially leading to the formation of morpholine (B109124) or piperidine (B6355638) derivatives after appropriate functional group manipulations. The synthesis of nitrogen-containing heterocycles is a significant area of research due to their presence in a vast array of pharmaceuticals and biologically active compounds. nih.gov

Sulfur-Containing Rings:

Similarly, the reaction of this compound with sulfur nucleophiles, such as thiols or sodium sulfide, could be employed to synthesize sulfur-containing heterocyclic rings. nih.govorganic-chemistry.org Reaction with a thiol in the presence of a base would likely proceed via a double nucleophilic substitution to form a dithiacyclic compound. Alternatively, intramolecular cyclization of an intermediate formed by the reaction of the alcohol with a sulfur-containing reagent could lead to the formation of rings like thiiranes or thietanes. The synthesis of sulfur-containing heterocycles is of great interest due to their diverse applications in materials science and medicinal chemistry. researchgate.net

Table 1: Potential Heterocyclic Ring Syntheses from this compound

HeteroatomNucleophilePotential Heterocyclic Product
OxygenInternal AlkoxidePhenyl-substituted epoxide
NitrogenPrimary/Secondary AminePhenyl-substituted aziridine, piperidine, or morpholine derivatives
SulfurThiol/SulfidePhenyl-substituted thiirane, thietane, or dithiacyclic compounds

Contribution to Multi-Step Organic Syntheses

The versatility of this compound as a synthetic building block extends to its role in complex, multi-step organic syntheses. youtube.comyoutube.comudel.edu Its ability to introduce a C3-phenyl unit with multiple reactive handles makes it a valuable intermediate in the construction of intricate molecular architectures.

Integration into Strategies for Complex Molecule Synthesis

While specific examples of the direct use of this compound in the total synthesis of complex natural products are not prominently featured in the surveyed literature, its structural motifs are found in various synthetic intermediates. The phenylpropanoid backbone is a common feature in many natural products, and the dibromo functionality allows for a range of subsequent transformations.

For instance, the vicinal dibromide can be converted to an alkyne through a double dehydrobromination reaction. This alkyne can then undergo a variety of carbon-carbon bond-forming reactions, such as Sonogashira, Heck, or Glaser couplings, to build more complex carbon skeletons. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing another point for molecular elaboration. These transformations highlight how this compound can serve as a linchpin in a synthetic sequence, allowing for the sequential or convergent assembly of different molecular fragments.

Preparation of Advanced Synthetic Intermediates for Various Research Purposes

The chemical reactivity of this compound allows for its conversion into a variety of advanced synthetic intermediates. These intermediates can be tailored for specific research purposes, including the development of new synthetic methodologies, the synthesis of probes for biological studies, or the creation of novel materials.

Derivatives of this compound can be prepared by targeting its reactive functional groups. For example, the primary alcohol can be esterified or etherified to introduce different protecting groups or to attach the molecule to a solid support for solid-phase synthesis. The bromine atoms can be substituted with a wide range of nucleophiles, including azides, cyanides, and organometallic reagents, to introduce diverse functionalities.

An example of a related compound being used to generate a versatile reagent is the conversion of 1-(phenylsulfonyl)-1,2-propadiene to 2,3-dibromo-1-(phenylsulfonyl)-1-propene. orgsyn.org This dibromosulfone acts as a multi-electrophilic reagent, capable of participating in various nucleophilic addition and substitution reactions to form furans and cyclopentenones. orgsyn.org This illustrates how the core structure of a dibrominated propanol (B110389) derivative can be leveraged to create powerful synthetic tools.

Table 2: Potential Advanced Synthetic Intermediates from this compound

Reagent/ReactionFunctional Group TransformationResulting IntermediatePotential Application
Strong Base (e.g., NaNH2)Double DehydrobrominationPhenylpropargyl alcoholAlkyne-based cross-coupling reactions
Oxidizing Agent (e.g., PCC)Oxidation of Primary Alcohol2,3-Dibromo-3-phenylpropanalAldehyde-based elaborations
Nucleophile (e.g., NaN3)Substitution of BromineAzido-substituted phenylpropanolClick chemistry, synthesis of nitrogen heterocycles
Acyl Chloride/AnhydrideEsterification of AlcoholEster derivativesProtecting group strategies, prodrug synthesis

Emerging Research Directions and Future Perspectives on 2,3 Dibromo 3 Phenyl 1 Propanol

Development of Novel Catalytic Systems for its Synthesis and Transformations

The development of advanced catalytic systems is paramount for enhancing the efficiency and selectivity of reactions involving 2,3-Dibromo-3-phenyl-1-propanol. Current research is moving beyond traditional stoichiometric reagents towards catalytic approaches that offer greater control over chemical transformations, particularly concerning stereochemistry and regioselectivity.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for producing chiral molecules. For this compound, which contains two chiral centers, the development of enantioselective organocatalytic methods is a significant area of interest. These approaches often rely on the formation of prochiral carbocationic intermediates that can be influenced by a chiral catalyst. bohrium.com

Research in this area could focus on two main strategies:

Enantioselective Bromination: The synthesis of specific stereoisomers of this compound could be achieved through the enantioselective bromination of a precursor like cinnamyl alcohol. Chiral Brønsted acids or hydrogen-bond donors could be employed to activate the bromine source and control the facial selectivity of the attack on the double bond.

Kinetic Resolution: A racemic mixture of this compound could be resolved using a chiral organocatalyst that selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity.

Organocatalytic StrategyPotential Catalyst TypeTarget TransformationAnticipated Outcome
Asymmetric BrominationChiral Phosphoric AcidsCinnamyl alcohol + Brominating AgentDirect synthesis of enantioenriched this compound
Kinetic ResolutionChiral Amines or Cinchona AlkaloidsSelective acylation or etherification of racemic this compoundSeparation of enantiomers, yielding one enantiomer in high purity
Asymmetric DerivatizationChiral N-Heterocyclic Carbenes (NHCs)Reaction at the primary alcohol groupFormation of chiral esters or other derivatives with high enantioselectivity

Transition metal catalysis offers a versatile platform for the selective functionalization of halogenated compounds. For this compound, these catalysts could enable the selective replacement of one or both bromine atoms, providing access to a wide array of new derivatives that are otherwise difficult to synthesize.

Key research directions include:

Selective Cross-Coupling Reactions: Palladium or copper catalysts could be used to selectively engage one of the C-Br bonds in Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. The difference in the electronic and steric environment of the two bromine atoms (one benzylic, one adjacent to a primary alcohol) could be exploited to achieve regioselectivity.

Carbonylative Cross-Coupling: Introducing a carbonyl group by reacting the C-Br bond with carbon monoxide and a suitable nucleophile under palladium catalysis would yield valuable keto-alcohol derivatives.

Reductive Dehalogenation: Selective removal of one bromine atom using a transition metal catalyst with a hydride source could provide mono-brominated phenyl propanols, which are themselves useful synthetic intermediates.

Catalytic SystemReaction TypePotential SubstratePotential Product
Pd(OAc)₂ / LigandSuzuki CouplingThis compound + Arylboronic acidAryl-substituted phenyl-propanol derivative
CuI / LigandSonogashira CouplingThis compound + Terminal alkyneAlkynyl-substituted phenyl-propanol derivative
PdCl₂(PPh₃)₂CarbonylationThis compound + CO + AlcoholEster-functionalized phenyl-propanol derivative
Rh(I) or Ru(II) complexesAsymmetric Hydrogenation (of a derivative)Unsaturated derivative of this compoundChiral saturated derivative

Integration into Flow Chemistry and Microreactor Systems

The shift from traditional batch processing to continuous flow manufacturing is a major trend in modern chemical synthesis, offering significant advantages in safety, efficiency, and scalability.

The synthesis of halogenated alcohols can be highly exothermic and produce unstable intermediates. Continuous flow systems offer superior control over these parameters. A process analogous to the continuous production of 2,3-dibromo-1-propanol (B41173) from allyl alcohol could be readily adapted. google.com In such a system, streams of cinnamyl alcohol and a bromine solution would be continuously mixed in a temperature-controlled reactor. google.com

The key benefits of this approach include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time. Precise temperature control prevents thermal runaways.

High Yield and Purity: The rapid mixing and heat removal suppress the formation of by-products, leading to a cleaner product of high purity. google.com

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactor lines, avoiding the challenges of scaling up batch reactors. google.com

Microreactors, or microfluidic devices, represent a further miniaturization of flow chemistry, offering unparalleled control over reaction conditions. The high surface-area-to-volume ratio in these devices allows for extremely efficient heat and mass transfer.

For the synthesis of this compound, a microfluidic system would enable:

Precise Residence Time Control: The time the reactants spend in the reaction zone can be controlled with millisecond precision, allowing for the quenching of reactions at the optimal point to maximize yield and minimize by-product formation.

Improved Selectivity: The precise temperature control can influence the selectivity of the bromination reaction, potentially favoring the formation of a specific diastereomer.

Rapid Process Optimization: The small scale allows for rapid screening of various reaction conditions (e.g., temperature, stoichiometry, residence time) to quickly identify the optimal parameters for the synthesis.

Advanced Machine Learning and Artificial Intelligence Applications in its Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. While specific applications to this compound are still in their infancy, the potential impact is vast.

ML models can be trained on large datasets of chemical reactions to:

Predict Synthetic Pathways: AI algorithms could retrospectively analyze the structure of this compound and propose novel, efficient synthetic routes that may not be obvious to a human chemist.

Optimize Reaction Conditions: Machine learning can predict the optimal catalyst, solvent, temperature, and concentration for its synthesis or subsequent derivatization, reducing the need for extensive empirical screening.

Property Prediction: AI models could predict the physical, chemical, and even potential biological properties of novel derivatives of this compound, guiding research efforts toward compounds with desired characteristics.

AI/ML Application AreaSpecific Task for this compound ChemistryExpected Benefit
Retrosynthesis PlanningProposing new synthetic routes from readily available starting materials.Discovery of more cost-effective and sustainable production methods.
Reaction OptimizationPredicting the yield and selectivity for the bromination of cinnamyl alcohol under various conditions.Faster process development and reduced experimental costs.
Virtual ScreeningPredicting the material properties or biological activity of new derivatives made via transition metal catalysis.Prioritization of synthetic targets with the highest potential for specific applications.
Spectral AnalysisAutomated interpretation of NMR and Mass Spectrometry data for reaction products.High-throughput analysis and quality control.

Prediction of Reactivity and Selectivity in Novel Transformations

The future exploration of this compound's chemistry will heavily rely on computational methods to predict its behavior in novel reactions. The presence of multiple reactive sites allows for a diverse range of potential transformations, including nucleophilic substitution, elimination, and oxidation. Theoretical models, such as those based on Density Functional Theory (DFT), can be employed to calculate the activation energies for different reaction pathways, thereby predicting the most likely products and the selectivity of a given transformation.

Research into the reactivity of similar structures, such as other propanols and brominated compounds, indicates that computational studies are effective in forecasting reaction outcomes. researchgate.net For this compound, key areas of predictive investigation would include:

Regioselectivity: Determining which of the two bromine atoms is more susceptible to substitution or which protons are most likely to be abstracted in an elimination reaction.

Stereoselectivity: Predicting the stereochemical outcome of reactions, particularly in the formation of cyclic products or in substitutions that create new stereocenters.

Catalyst Interaction: Modeling the interaction of the substrate with various catalysts (e.g., metal-based, organocatalysts) to design reactions with high efficiency and selectivity.

Interactive Table:

Potential TransformationKey Predictive ChallengeComputational MethodPredicted Outcome/Product Class
Base-induced DehydrobrominationE2 vs. SN2 competition; Zaitsev/Hofmann selectivityDFT, Transition State TheoryBrominated allyl alcohols, Phenyl-substituted epoxides
Reductive DehalogenationStepwise vs. concerted mechanismAb initio methods, NBO analysisCinnamyl alcohol, 3-Phenyl-1-propanol
Nucleophilic Substitution (e.g., with Azide)Regioselectivity at C2 vs. C3Fukui function analysis, MEP mapsAzido-bromo-phenylpropanols
Oxidation of Primary AlcoholSelectivity over C-Br bond cleavageMolecular Dynamics, QM/MM2,3-Dibromo-3-phenylpropanal

Automated Reaction Discovery for Derivatives and Analogues

The advent of automated synthesis platforms, driven by machine learning algorithms, presents a frontier for rapidly exploring the chemical space around this compound. These systems can perform a high-throughput screening of reaction conditions, reagents, and catalysts, accelerating the discovery of novel derivatives and analogues.

For this specific compound, an automated workflow could be designed to:

Generate a library of virtual products by reacting this compound with a diverse set of digital reagents.

Predict the feasibility of these reactions using machine learning models trained on vast reaction databases.

Execute the most promising reactions in a robotic system, varying parameters like temperature, solvent, and stoichiometry.

Analyze the outcomes using integrated analytical techniques (e.g., LC-MS, NMR) to identify new compounds and optimize reaction conditions.

This approach could uncover previously unknown transformations, such as novel cyclization reactions to form heterocyclic structures or cross-coupling reactions to build more complex molecular architectures. For instance, the persistent radical effect has been utilized in photosensitized carboimination of alkenes, a strategy that could be adapted to discover new reactions for derivatives of this compound. nih.gov

Sustainable and Bio-Inspired Chemical Transformations

A significant trend in modern chemistry is the shift towards greener and more sustainable processes. Future research on this compound will likely focus on bio-inspired and environmentally benign methods for its synthesis and subsequent reactions.

Exploration of Enzymatic or Biomimetic Approaches to its Synthesis or Reactions

Biocatalysis offers a powerful alternative to traditional chemical methods, often providing high selectivity under mild conditions. nih.gov While no specific enzymatic routes to this compound have been reported, several avenues are ripe for exploration:

Enzymatic Halogenation: Investigating the use of haloperoxidase enzymes to catalyze the bromination of a precursor like cinnamyl alcohol. This could offer superior control over stereochemistry compared to conventional bromination.

Dehalogenase Activity: Employing dehalogenase enzymes for the selective removal of one bromine atom, providing a green route to valuable monobrominated intermediates.

Lipase-Catalyzed Reactions: Using lipases to catalyze the esterification of the primary alcohol group, a common strategy for producing derivatives with applications in flavors and fragrances. A similar approach has been conceptualized for the synthesis of (S)-1-phenyl-2-propanol, where an alcohol dehydrogenase is used. researchgate.net

Interactive Table:

Biocatalytic ApproachEnzyme ClassTarget ReactionPotential Advantage
Biomimetic SynthesisHaloperoxidasesCinnamyl alcohol → this compoundStereoselective bromination, aqueous conditions
Enzymatic DerivatizationDehalogenasesSelective de-bromination of the target compoundGreen synthesis of monobrominated synthons
Enzymatic FunctionalizationLipases / EsterasesEsterification of the hydroxyl groupHigh selectivity, solvent-free conditions
Chiral ResolutionAlcohol DehydrogenasesStereoselective oxidation/reductionAccess to enantiopure isomers

Utilizing Renewable Feedstocks for Precursors and Energy Efficiency

The sustainability of producing this compound is intrinsically linked to the sourcing of its precursors. The logical starting material for this compound is cinnamyl alcohol. Traditionally derived from petrochemical sources, recent research has demonstrated viable pathways for its production from renewable feedstocks.

A promising bio-inspired route starts with glucose or glycerol, which are abundant biorenewable resources. nih.govfrontiersin.org A metabolically engineered strain of Escherichia coli can be used to convert these simple carbon sources into L-phenylalanine. nih.gov This amino acid is then converted to cinnamyl alcohol through a biocatalytic cascade. This bio-derived cinnamyl alcohol can then serve as a sustainable feedstock for the chemical bromination step to yield this compound. This integrated chemo-enzymatic process significantly enhances the green credentials of the final product by minimizing reliance on fossil fuels. nih.govadvancedbiofuelsusa.info

Theoretical Insights into Unexplored Reactivity Pathways

Beyond predictable transformations, this compound may possess the ability to undergo complex and previously unexplored reactions. Theoretical chemistry provides the tools to probe these potential pathways in silico before attempting them in the lab.

Prediction of Novel Rearrangements and Skeletal Alterations

The structure of this compound is amenable to various skeletal rearrangements, particularly under conditions that promote the formation of cationic or radical intermediates.

Carbocation-Mediated Rearrangements: Loss of a bromide ion, particularly from the benzylic C3 position, would generate a resonance-stabilized secondary carbocation. Theoretical calculations could predict the likelihood of subsequent events such as:

Hydride shifts: Leading to the formation of a more stable tertiary cation if an appropriate alkyl group were present.

Phenyl migration (1,2-shift): A common rearrangement for benzylic systems that could lead to a different carbon skeleton.

Ring-closing reactions: Intramolecular attack by the hydroxyl group could lead to the formation of substituted oxetanes or tetrahydrofurans. The hydrolysis of related compounds like C₆H₅CHClC₆H₅ proceeds through a stable carbocation, suggesting such intermediates are accessible. byjus.comlearncbse.in

Radical-Mediated Rearrangements: Under radical conditions, transformations such as bromine atom abstraction followed by cyclization or fragmentation could be envisioned. Computational modeling can help determine the feasibility of these pathways by calculating the stability of the radical intermediates and the energy barriers of the transition states.

By mapping the potential energy surface of the molecule, theoretical chemists can identify low-energy pathways to novel structures that may not be accessible through conventional synthetic logic, thus opening new avenues for discovery.

Deeper Understanding of Complex Mechanistic Nuances Through Advanced Computational Models

The elucidation of reaction mechanisms, particularly for molecules with multiple reactive sites and stereocenters like this compound, presents a significant challenge for experimental chemistry alone. Advanced computational models, with Density Functional Theory (DFT) at the forefront, have become indispensable tools for providing a granular, molecular-level understanding of the complex nuances that govern its formation and reactivity. These theoretical approaches allow researchers to map potential energy surfaces, characterize transient intermediates, and quantify the electronic and steric factors that dictate reaction outcomes.

A primary application of computational modeling is in dissecting the mechanism of the electrophilic bromination of the precursor, cinnamyl alcohol. Theoretical calculations can model the step-by-step progression of the reaction, from the initial approach of the bromine molecule to the formation of the final dibrominated product. DFT studies have been instrumental in investigating the nature of key intermediates, such as the cyclic bromonium ion. By calculating the relative energies of different possible structures and the energy barriers for their interconversion, these models can predict the most likely reaction pathway.

For instance, computational studies on related systems, such as the bromination of alkenes and the trifunctionalization of cinnamyl alcohols, have shed light on the feasibility of various reaction cascades. researchgate.net Density functional theory has been used to evaluate the thermodynamic plausibility of specific isomeric transformations, revealing that subtle non-covalent interactions and charge transfer phenomena can significantly stabilize one isomer over another. researchgate.net This level of detail is critical for understanding and controlling the regioselectivity and stereoselectivity of the bromination process that yields this compound.

Furthermore, computational models are crucial for understanding the origins of enantioselectivity in asymmetric synthesis. In the catalytic enantioselective bromohydroxylation of cinnamyl alcohols, which produces chiral bromohydrins, the complexity of the reaction system often makes rational optimization difficult. nih.govsemanticscholar.org Computational modeling can be employed to:

Model the interaction between the substrate, the bromine source, and the chiral catalyst.

Calculate the transition state energies for the formation of different stereoisomers.

Identify the specific non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the catalyst and the substrate that are responsible for stereochemical control.

The table below illustrates a hypothetical comparison of transition state energies calculated via a DFT model (e.g., B3LYP/6-31G*) for the formation of different diastereomers of a bromohydrin from a cinnamyl alcohol precursor, demonstrating how computational data can predict product ratios.

Table 1: Hypothetical DFT-Calculated Transition State Energies for Diastereomer Formation
Transition StatePathway to DiastereomerRelative Energy (kcal/mol)Predicted Major/Minor Product
TS-1(2R, 3S)0.0Major
TS-2(2S, 3R)0.2Major
TS-3(2R, 3R)2.5Minor
TS-4(2S, 3S)2.7Minor

Advanced computational models also allow for the quantification of electronic properties that govern reactivity. DFT calculations can determine parameters like molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and partial atomic charges. nih.gov This information is vital for understanding why certain sites on the molecule are more susceptible to nucleophilic or electrophilic attack. For this compound, such calculations can explain the relative lability of the two bromine atoms and the susceptibility of the hydroxyl group to participate in subsequent reactions.

The table below presents sample data from a computational analysis of a related compound, 2,3-dibromo-3-phenylpropanoic acid, comparing theoretically calculated structural parameters with experimental data from X-ray crystallography. researchgate.net The close agreement between calculated and experimental values validates the computational model, allowing it to be used to predict properties for molecules that have not yet been synthesized or crystallized.

Table 2: Comparison of Experimental and DFT-Calculated Structural Parameters for a 2,3-Dibromo-3-phenyl-propanoic Acid Analog
ParameterExperimental Value (X-ray) researchgate.netCalculated Value (DFT)Difference (%)
C1-Br1 Bond Length (Å)1.9461.9510.26%
C2-Br2 Bond Length (Å)1.9841.9900.30%
C1-C2-C3 Bond Angle (°)105.8106.10.28%
Br1-C1-C9 Bond Angle (°)110.0109.7-0.27%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-dibromo-3-phenyl-1-propanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via bromination of 3-phenyl-1-propanol using bromine or N-bromosuccinimide (NBS) in a controlled environment. Reaction parameters such as temperature (0–5°C to minimize side reactions) and stoichiometry (molar ratio of 2:1 Br₂ to substrate) are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted bromine and byproducts. Purity validation should use GC (>95% as per ) and NMR spectroscopy to confirm regioselectivity .

Q. How can researchers distinguish this compound from structural analogs during characterization?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1^1H and 13^{13}C NMR chemical shifts with analogs (e.g., reports shifts for dibromo-chlorophenyl analogs).
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 217.89 (C₃H₆Br₂O) and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by comparing unit cell parameters with published structures (e.g., used single-crystal X-ray for a related dibromo-phenylpropanone) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Protect from light (photolabile per ) in amber glass at 2–8°C.
  • PPE : Use nitrile gloves, fume hoods, and goggles due to potential skin/eye irritation.
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal, adhering to EPA guidelines (similar to ’s phosphate derivative protocols) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational modeling for this compound be resolved?

  • Methodological Answer : Discrepancies in bond lengths or electronic environments (e.g., Br–C vs. C–O interactions) require hybrid approaches:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets and compare with X-ray data (e.g., ’s mean C–C bond length: 0.007 Å).
  • Experimental Validation : Perform temperature-dependent NMR to assess dynamic effects influencing spectral assignments .

Q. What mechanistic insights explain the regioselectivity of bromination in 3-phenyl-1-propanol derivatives?

  • Methodological Answer :

  • Radical vs. Electrophilic Pathways : Use radical inhibitors (e.g., TEMPO) to test for radical intermediates.
  • Steric and Electronic Effects : Compare bromination outcomes in substituted phenyl analogs (e.g., ’s p-chlorophenyl variant) to infer substituent-directed selectivity.
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps .

Q. How can computational models predict the environmental fate of this compound?

  • Methodological Answer :

  • QSAR Modeling : Use PubChem descriptors (e.g., LogP from : ~5.42) to estimate biodegradability and bioaccumulation potential.
  • Molecular Dynamics Simulations : Study adsorption on indoor surfaces (e.g., ’s interfacial chemistry framework) to predict persistence in environmental matrices .

Q. What strategies improve reproducibility in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Evans’ oxazaborolidines) during bromination.
  • Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.
  • Circular Dichroism (CD) : Validate enantiopurity by matching CD spectra with computed electronic transitions .

Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?

  • Methodological Answer :

  • Statistical Calibration : Use internal standards (e.g., ’s GC retention markers) to normalize peak intensities.
  • Multivariate Analysis : Apply PCA to NMR/IR datasets to identify outlier batches caused by impurities or hydration .

Q. What advanced techniques validate the thermal stability of this compound under reaction conditions?

  • Methodological Answer :

  • TGA/DSC : Measure decomposition onset temperatures (e.g., ’s crystallography at 296 K).
  • In-Situ FTIR : Monitor C–Br bond stability during heating (600–800 cm⁻¹ region) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.